molecular formula C10H13Cl2NO B2448494 Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride CAS No. 103754-13-8

Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride

Cat. No.: B2448494
CAS No.: 103754-13-8
M. Wt: 234.12
InChI Key: GNJQPPVCTDHSSC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-2-13-10(12)7-8-4-3-5-9(11)6-8;/h3-6,12H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJQPPVCTDHSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride typically involves the reaction of ethyl 2-(3-chlorophenyl)ethanoate with an appropriate amine under acidic conditions to form the carboximidate. The hydrochloride salt is then obtained by treating the carboximidate with hydrochloric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride can be compared with similar compounds such as:

  • Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride
  • Ethyl 2-(2-chlorophenyl)ethanecarboximidate hydrochloride
  • Ethyl 2-(3-bromophenyl)ethanecarboximidate hydrochloride

These compounds share similar chemical structures but differ in the position or type of halogen substituent, which can influence their reactivity and applications .

Biological Activity

Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H12ClN2O2 and a molecular weight of 240.68 g/mol. The compound features a chlorophenyl group, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Studies have shown that this compound exhibits:

  • Antimicrobial Activity : It has demonstrated effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Anticancer Effects : Preliminary research indicates that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the antibacterial properties of various carboximidates found that this compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating a promising antimicrobial profile .
  • Anti-inflammatory Effects : In vitro assays demonstrated that treatment with this compound reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as an anti-inflammatory agent .
  • Anticancer Activity : A study focused on the effects of this compound on human leukemia cells showed that it induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in the sub-G1 population, indicative of apoptotic cells, with significant activation of caspase-3 .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against S. aureus (MIC = 32 µg/mL)
Anti-inflammatoryReduced IL-6 and TNF-α expression
AnticancerInduced apoptosis in leukemia cells

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